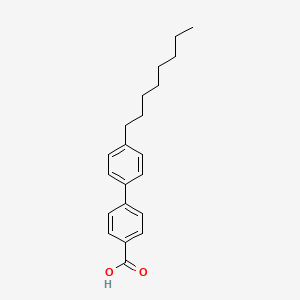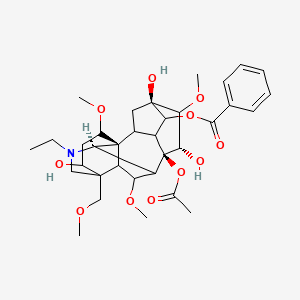
乌头碱
描述
Aconitine is an alkaloid with a diterpenoid structure that occurs naturally in the roots of Aconitum napellus (Ranunculaceae), or the monkshood plant . It is the principal alkaloid in the A. napellus root .
Synthesis Analysis
The synthesis of aconitine involves several steps. From ®- (−)-carvone-derived 20, a chiral 2-methylenecyclohexane-1,3,5-triol derivative 19 is first prepared . A substrate-controlled intramolecular [3 + 2] cycloaddition of an in situ -generated nitrone intermediate 25 derived from 19 provides a fully decorated A-ring building block 17 . The first reported synthesis of a fully functionalized aconitine AE fragment 16 is achieved from 17 by C11 hydroxylation, E-ring cyclization, and C5 one-carbon extension .Molecular Structure Analysis
Aconitine is a C19-norditerpenoid, based on its presence of this C18 carbon . It is barely soluble in water, but very soluble in organic solvents such as chloroform or diethyl ether . Aconitine is also soluble in mixtures of alcohol and water if the concentration of alcohol is high enough .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of aconitine include a substrate-controlled intramolecular [3 + 2] cycloaddition of an in situ -generated nitrone intermediate . This provides a fully decorated A-ring building block . The synthesis of a fully functionalized aconitine AE fragment is achieved by C11 hydroxylation, E-ring cyclization, and C5 one-carbon extension .Physical And Chemical Properties Analysis
Aconitine has a molecular formula of C34H47NO11 and a molecular weight of 645.75 . It is barely soluble in water, but very soluble in organic solvents such as chloroform or diethyl ether . Aconitine is also soluble in mixtures of alcohol and water if the concentration of alcohol is high enough .科学研究应用
Enhancing Cardiac Function
Aconitine (AC) has been shown to enhance cardiac function . This property makes it a potential candidate for the treatment of various heart conditions.
Inhibiting Tumor Growth
AC has demonstrated the ability to inhibit tumor growth . This suggests that it could be used in the development of anti-cancer therapies .
Reducing Inflammation
AC has anti-inflammatory properties . This makes it useful in the treatment of conditions characterized by inflammation .
Providing Analgesic Effects
AC has been found to provide analgesic effects . This means it could potentially be used in pain management .
Anti-virus and Immunoregulation
AC has shown anti-virus and immunoregulation effects . This suggests that it could be used in the treatment of viral infections and immune disorders.
Insecticide
AC has been found to have insecticidal properties . This suggests that it could be used in the development of safer and more environmentally friendly pesticides.
Inhibition of Androgen Synthesis
AC has been found to inhibit androgen synthesis . This suggests potential applications in the treatment of conditions related to androgen levels.
Treatment of Rheumatic Fever and Headache
Aconitum plants, from which AC is derived, have been reported to treat rheumatic fever and headache . This suggests potential applications of AC in these areas.
作用机制
Target of Action
Aconitine, a primary bioactive diterpene alkaloid derived from Aconitum L plants , primarily targets the voltage-gated sodium ion channels . These channels are heteromeric glycoproteins found in the membrane of cells in excitable tissue, such as muscles and neurons . They are highly selective for sodium ions, open rapidly to depolarize the membrane, and close to repolarize the membrane .
Mode of Action
Aconitine binds to the receptor at the neurotoxin binding site 2 on the alpha-subunit of the channel protein . This binding results in a sodium-ion channel that stays open longer . Aconitine suppresses the conformational change in the sodium-ion channel from the active state to the inactive state . This leads to a depolarizing shift of the resting membrane potential and causes repetitive firing of action potentials in excitable membranes .
Biochemical Pathways
Aconitine affects several biochemical pathways. It activates voltage-dependent Na+ channels in the thymus, promoting thymic T cell development . It also inhibits Bcl-2 gene expression and activates the downstream gene Caspase-3 to promote tumor cell apoptosis through the regulation of the NF-κB signaling pathway .
Pharmacokinetics
It is known that aconitine and its intermediate derivatives undergo metabolic conversion into derivatives with benzoyl- or amine-diterpenoid structures . This process likely occurs primarily in the mucosa of the gastrointestinal tract, liver, and plasma .
Result of Action
Aconitine has several molecular and cellular effects. It has been shown to lead to a significant reduction in tumor cell proliferation, a noteworthy increase in the rate of apoptosis among tumor cells, a decrease in the thymus index, and a reduction in the expression level of Bcl-2 . It also induces neurotoxicity by modulating multiple pathways, including the MAPK signaling pathway and AKT protein-related pathway, disrupting cell membrane integrity, impairing mitochondrial function, affecting cellular energy metabolism, and inducing apoptosis .
安全和危害
属性
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20-,21+,22-,23+,24+,25-,26?,27+,28-,29+,31+,32-,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSBVAOIAHNAPC-XTHSEXKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aconitine | |
CAS RN |
302-27-2 | |
| Record name | Aconitine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




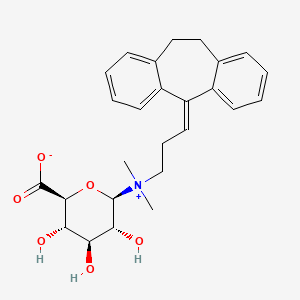
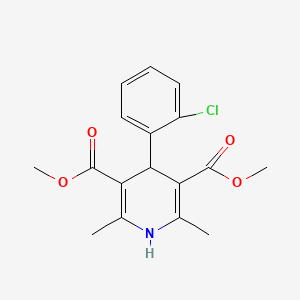
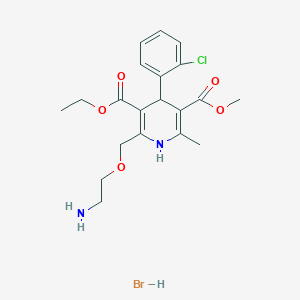



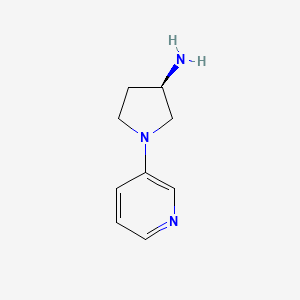
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
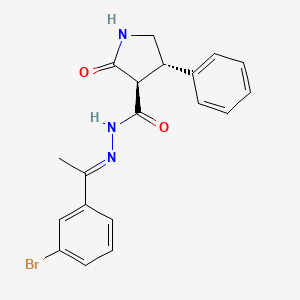

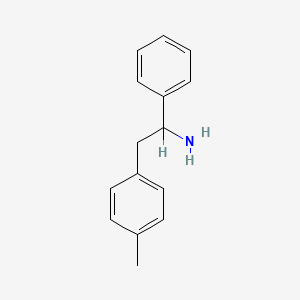
![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)
